molecular formula C17H20O3 B14262972 Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]- CAS No. 173442-22-3

Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]-

Cat. No.: B14262972
CAS No.: 173442-22-3
M. Wt: 272.34 g/mol
InChI Key: OMYSBZGUZDWLAZ-UHFFFAOYSA-N
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Description

Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]- is an organic compound with a complex structure It is a derivative of benzene, featuring methoxy and phenylmethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]- typically involves multiple steps. One common method is the reaction of 1-methoxy-4-(phenylmethoxy)benzene with an appropriate alkylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and phenylmethoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted benzene compounds.

Scientific Research Applications

Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]- involves its interaction with specific molecular targets. The methoxy and phenylmethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-methoxy-4-(phenylmethyl)-
  • Benzene, 1-ethoxy-4-methyl-
  • Benzene, 1-methoxy-4-(2-phenylethenyl)-

Uniqueness

Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity

Properties

CAS No.

173442-22-3

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

1-methoxy-4-(2-phenylmethoxyethoxymethyl)benzene

InChI

InChI=1S/C17H20O3/c1-18-17-9-7-16(8-10-17)14-20-12-11-19-13-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3

InChI Key

OMYSBZGUZDWLAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COCCOCC2=CC=CC=C2

Origin of Product

United States

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